Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-
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Overview
Description
Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]- is a complex organic compound characterized by its unique structure, which includes triphenylphosphoranylidene and amino methylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]- typically involves the reaction of triphenylphosphine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitrile oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity but lacking the triphenylphosphoranylidene group.
Cyanoacetonitrile: Another nitrile compound with comparable chemical properties.
Dicyanomethane: A related compound with two nitrile groups but different structural features.
Uniqueness
Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]- is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
58470-86-3 |
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Molecular Formula |
C22H16N3P |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[[(triphenyl-λ5-phosphanylidene)amino]methylidene]propanedinitrile |
InChI |
InChI=1S/C22H16N3P/c23-16-19(17-24)18-25-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18H |
InChI Key |
SSFZCXFHXOTBNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC=C(C#N)C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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